REACTION_SMILES
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[BH4-:23].[CH3:19][C:20](=[O:21])[O-:22].[CH3:28][OH:29].[CH:10](=[O:11])[c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[Cl:25][CH2:26][Cl:27].[NH2:1][CH2:2][CH2:3][CH2:4][n:5]1[cH:6][n:7][cH:8][cH:9]1.[Na+:18].[Na+:24]>>[NH:1]([CH2:2][CH2:3][CH2:4][n:5]1[cH:6][n:7][cH:8][cH:9]1)[CH2:10][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
NCCCn1ccnc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc(CNCCCn2ccnc2)cc1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |